molecular formula C22H17F2N3O3S2 B2452061 N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252917-81-9

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2452061
CAS No.: 1252917-81-9
M. Wt: 473.51
InChI Key: IRQCTZPZTNNUAE-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a methoxybenzyl group, and difluorophenyl substituents. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-17(7-8-31-20)26-22(27)32-12-19(28)25-18-10-14(23)5-6-16(18)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCTZPZTNNUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Thieno[3,2-d]pyrimidin-4-one

Starting Material : Methyl 3-aminothiophene-2-carboxylate (Compound A)
Reagents : Phenyl isocyanate, anhydrous dioxane, sodium methoxide (MeONa), hydrochloric acid (HCl)
Procedure :

  • Compound A (1.57 g, 0.01 mol) is reacted with phenyl isocyanate (0.01 mol) in anhydrous dioxane at 60°C for 6 hours.
  • The solvent is evaporated, and the intermediate is treated with 1M MeONa in methanol at 60°C for 6 hours to induce cyclization.
  • Acidification with HCl yields 3-phenyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2(1H)-one (Compound B).

Yield : 74% (1.44 g).
Characterization :

  • 1H NMR (DMSO-d6) : δ 7.86 (d, J = 5.2 Hz, H-5), 7.09 (d, J = 5.2 Hz, H-4).
  • Elemental Analysis : Calcd. for C₁₁H₈N₂O₂S: C, 54.09; H, 3.30; N, 11.47. Found: C, 54.18; H, 3.35; N, 11.52.

Alkylation with 3-Methoxybenzyl Chloride

Reagents : 3-Methoxybenzyl chloride, sodium hydride (NaH), dimethylformamide (DMF)
Procedure :

  • Compound B (0.005 mol) is dissolved in DMF with NaH (0.002 mol) under nitrogen.
  • 3-Methoxybenzyl chloride (0.005 mol) is added, and the mixture is stirred at 100°C for 15 minutes.
  • The product, 3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2(1H)-one (Compound C), is isolated via precipitation in water.

Yield : 68–72%.
Characterization :

  • 1H NMR (DMSO-d6) : δ 3.78 (s, OCH₃), 4.85 (s, CH₂), 6.85–7.40 (m, aromatic protons).

Thiolation of the Pyrimidinone Core

Reagents : Phosphorus pentasulfide (P₂S₅), toluene
Procedure :

  • Compound C (0.01 mol) is refluxed with P₂S₅ (0.03 mol) in toluene for 12 hours.
  • The thiolated product, 3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-thiol (Compound D), is purified via recrystallization (i-PrOH:DMF, 1:1).

Yield : 65%.
Characterization :

  • IR (KBr) : 2560 cm⁻¹ (S–H stretch).

Synthesis of N-(2,5-Difluorophenyl)-2-bromoacetamide

Amidation of 2,5-Difluoroaniline

Starting Material : 2,5-Difluoroaniline (Compound E)
Reagents : Bromoacetyl bromide, sodium carbonate (Na₂CO₃), tetrahydrofuran (THF), water
Procedure :

  • Compound E (0.013 mol) is dissolved in THF:water (1:1) at 0°C.
  • Bromoacetyl bromide (0.013 mol) is added dropwise under pH control (8.0–9.0) using 5% Na₂CO₃.
  • The precipitate, N-(2,5-difluorophenyl)-2-bromoacetamide (Compound F), is filtered and dried.

Yield : 85% (580 mg).
Characterization :

  • MP : 182–184°C.
  • 1H NMR (DMSO-d6) : δ 4.29 (t, J = 8.3 Hz, CH₂), 10.20 (s, NH).

Coupling of Thiol and Bromoacetamide Moieties

Reagents : Sodium hydride (NaH), DMF
Procedure :

  • Compound D (0.00047 mol) is dissolved in DMF with NaH (0.002 mol) and stirred for 30 minutes.
  • Compound F (0.00047 mol) is added, and the reaction is stirred at room temperature for 3–5 hours.
  • The product is precipitated using chilled water and recrystallized (ethanol:water, 3:1).

Yield : 70–75%.
Characterization :

  • 1H NMR (DMSO-d6) : δ 3.78 (s, OCH₃), 4.85 (s, CH₂), 6.85–7.60 (m, aromatic protons), 10.15 (s, NH).
  • HPLC Purity : 98.5% (C18 column, acetonitrile:water, 70:30).

Optimization and Scalability

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield
Alkylation Temperature 100°C Prevents dimerization
Thiolation Time 12 hours Completes P₂S₅ conversion
Coupling Base NaH (2 eq.) Enhances nucleophilicity

Industrial Considerations

  • Solid-Phase Synthesis : Enables large-scale production with >90% yield via immobilized intermediates.
  • Photocatalytic Methods : Reduce reaction times by 40% using TiO₂ catalysts under UV light.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thienopyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the difluorophenyl and methoxyphenyl groups is particularly noteworthy for their influence on the compound's pharmacological properties.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₂N₂O₂S
  • Molecular Weight : 368.41 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to this structure have shown strong inhibition of DHFR, which is crucial for DNA synthesis and cell proliferation .
  • Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, related compounds with similar thieno[3,2-d]pyrimidine structures demonstrated IC50 values in the low micromolar range against A549 lung cancer cells (IC50 = 7.82 μM) and other cancer types .

Table 1: Cytotoxicity Profiles

CompoundCell LineIC50 (μM)Reference
N-(2,5-difluorophenyl)...A549 (lung cancer)7.82
Similar Thieno DerivativeMCF7 (breast cancer)10.45
Similar Thieno DerivativeHeLa (cervical cancer)10.23

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thieno[3,2-d]pyrimidine derivatives, the compound demonstrated remarkable efficacy against A549 cells. The study highlighted that the introduction of electron-withdrawing groups like fluorine significantly enhanced cytotoxicity compared to analogs with electron-donating groups .

Case Study 2: Enzyme Inhibition

A series of experiments conducted on related compounds showed that modifications at the pyrimidine ring could lead to improved binding affinity to DHFR. This suggests that the structural features present in this compound may also confer similar or enhanced inhibitory effects on DHFR .

Q & A

Q. Validation Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and bond formation (e.g., sulfanyl linkage at C2 of the pyrimidine ring) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • HPLC : Purity assessment (>95%) using reverse-phase methods .

Basic: What structural features influence its biological activity?

The compound’s bioactivity arises from:

  • Thienopyrimidine Core : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • Sulfanyl Acetamide Moiety : Enhances hydrogen-bonding interactions via the carbonyl and thioether groups .
  • Substituent Effects :
    • The 2,5-difluorophenyl group increases lipophilicity and membrane permeability.
    • The 3-methoxybenzyl group modulates steric hindrance and target selectivity .

Q. Comparative Table: Structural Analogues and Bioactivity

Compound ModificationObserved Activity ChangeReference
Replacement of 2,5-difluorophenyl with 4-chlorophenylReduced kinase inhibition (IC₅₀ ↑ 2.5-fold)
Removal of 3-methoxybenzylLoss of antiproliferative activity (IC₅₀ > 100 μM)

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological Considerations :

  • Solvent Optimization : Replace DMF with ethanol/water mixtures to improve solubility and reduce toxicity .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency (e.g., yield increase from 45% to 72%) .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to control temperature and scalability .

Q. Data-Driven Approach :

  • Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading) and identify Pareto-optimal conditions .

Advanced: How to resolve contradictions in reported biological activity across studies?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.8 μM vs. 3.2 μM).
Resolution Strategies :

Assay Standardization :

  • Validate using uniform ATP concentrations (e.g., 10 μM ATP for kinase assays) .
  • Include positive controls (e.g., staurosporine) to calibrate inter-lab variability .

Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Q. Methodological Recommendations :

  • Rodent Models :
    • Dosing : Administer 10 mg/kg intravenously (IV) to assess plasma half-life (t₁/₂) and bioavailability .
    • Tissue Distribution : LC-MS/MS quantification in liver, kidney, and brain tissues to evaluate blood-brain barrier penetration .
  • Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF-MS to detect phase I/II metabolites (e.g., demethylation of the 3-methoxy group) .

Advanced: How to design structure-activity relationship (SAR) studies for derivative libraries?

Q. Stepwise Approach :

Core Modifications : Synthesize analogues with variations in the thienopyrimidine core (e.g., pyrido[2,3-d]pyrimidine substitution) .

Substituent Scanning : Systematically replace the 2,5-difluorophenyl group with halogenated or methylated phenyl rings .

Bioactivity Profiling :

  • In vitro : Screen against cancer cell lines (e.g., HCT-116, MCF-7) and kinase panels (e.g., EGFR, VEGFR2) .
  • In silico : Perform molecular docking with AutoDock Vina to prioritize high-affinity candidates .

Q. Example SAR Findings :

  • Electron-Withdrawing Groups (e.g., -CF₃) at the phenyl ring improve target binding but reduce solubility .
  • Methoxy Group Position : Para-substitution on the benzyl group enhances metabolic stability compared to ortho .

Advanced: How to address stability issues during storage?

Q. Stability Analysis :

  • Degradation Pathways : Hydrolysis of the sulfanyl group under acidic conditions (pH < 4) .
  • Optimized Storage :
    • Lyophilized form at -20°C in argon atmosphere to prevent oxidation .
    • Use amber vials to protect against photodegradation .

Q. Accelerated Stability Testing :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

Advanced: What computational tools predict target interactions?

Q. Recommended Workflow :

Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) using GROMACS to assess conformational stability .

Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Met793) using MOE .

ADMET Prediction : Use SwissADME to forecast logP, CYP450 inhibition, and hERG liability .

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